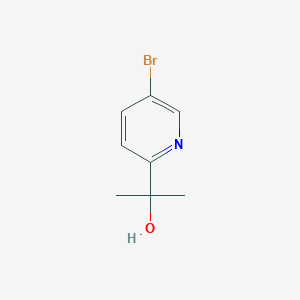

2-(5-Bromopyridin-2-yl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQCATQYMZDJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573227 | |

| Record name | 2-(5-Bromopyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290307-40-3 | |

| Record name | 5-Bromo-α,α-dimethyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290307-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Bromopyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. The primary synthetic route detailed is the Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.

Synthesis Overview

The synthesis of this compound is most effectively achieved through a Grignard reaction. The process commences with the preparation of the requisite starting material, 2,5-dibromopyridine. Subsequently, a regioselective bromine-magnesium exchange is performed at the 2-position of the pyridine ring to form the Grignard reagent. This intermediate is then reacted with acetone, followed by an aqueous workup, to yield the target tertiary alcohol.

Reaction Scheme:

Physicochemical & Quantitative Data

The following tables summarize the key properties of the final product and the reagents involved in its synthesis.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 290307-40-3 |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| Purity | Typically ≥97% |

Table 2: Reagents for Synthesis

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | Starting Material |

| Isopropylmagnesium Chloride | C₃H₇ClMg | 102.85 | Grignard Reagent Precursor |

| Acetone | C₃H₆O | 58.08 | Electrophile |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Saturated NH₄Cl solution | NH₄Cl | 53.49 | Quenching Agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | Drying Agent |

Detailed Experimental Protocol

This protocol is based on established procedures for Grignard reactions with substituted pyridines, particularly adapting methodologies from related syntheses.[1]

Materials:

-

2,5-Dibromopyridine

-

Isopropylmagnesium chloride solution (e.g., 2.0 M in THF)

-

Anhydrous Acetone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled. The glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Initial Charge: The flask is charged with 2,5-dibromopyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material completely.

-

Grignard Formation: The solution is cooled to a temperature between 0°C and -10°C using an ice-salt or dry ice/acetone bath. Isopropylmagnesium chloride solution (1.0-1.2 eq) is added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed -5°C. The reaction mixture is then stirred at this temperature for 1-2 hours to ensure the complete formation of the Grignard reagent, (5-bromopyridin-2-yl)magnesium chloride.[1]

-

Reaction with Acetone: Anhydrous acetone (1.2-1.5 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the reaction mixture at -10°C to 0°C. A slight exotherm may be observed.

-

Warming and Stirring: After the addition of acetone is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the Grignard intermediate.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C to decompose any unreacted Grignard reagent and the magnesium alkoxide product.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as the final product.

Mandatory Visualizations

Synthesis Workflow Diagram

References

2-(5-Bromopyridin-2-yl)propan-2-ol CAS number and properties

CAS Number: 290307-40-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(5-Bromopyridin-2-yl)propan-2-ol, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in the development of bioactive molecules.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative with a tertiary alcohol functional group. These features make it a versatile intermediate for the synthesis of a wide range of more complex molecules. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 290307-40-3 | [1][2] |

| Molecular Formula | C₈H₁₀BrNO | [1][2] |

| Molecular Weight | 216.08 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 281.5 °C at 760 mmHg | [1] |

| Flash Point | 124 °C | [1] |

| Purity | Typically ≥96% | [1] |

| Storage Temperature | Room temperature | [1] |

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is classified as harmful and an irritant.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocol: Synthesis via Grignard Reaction

Reaction Scheme:

Figure 1. General workflow for the synthesis of this compound.

Materials:

-

2,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (i-PrMgCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium or isopropylmagnesium chloride (1.0 eq) in an appropriate solvent dropwise via the dropping funnel, maintaining the temperature below -70 °C. The selective formation of the Grignard reagent at the 2-position is expected due to the electronic properties of the pyridine ring.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

-

Reaction with Acetone:

-

To the freshly prepared Grignard reagent, add anhydrous acetone (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The bromopyridine moiety is a common scaffold in medicinal chemistry, and the tertiary alcohol provides a handle for further chemical modifications.

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of significant interest in the development of therapeutic agents. The pyridine ring can act as a bioisostere for other aromatic systems and can participate in hydrogen bonding and other interactions with biological targets. The bromo-substituent offers a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity and build more complex molecular architectures.

Logical Relationship in Drug Discovery:

Figure 2. Role of this compound in a typical drug discovery workflow.

This compound and its derivatives have been utilized in the synthesis of molecules targeting a range of biological pathways, although specific examples directly citing this compound are often found within patent literature for proprietary drug development programs. Its structural motifs are present in inhibitors of various enzymes and receptors. For instance, pyridine-containing compounds are known to be involved in the development of kinase inhibitors, GPCR modulators, and other therapeutic classes. The versatility of this building block makes it a valuable tool for medicinal chemists aiming to explore novel chemical space in the quest for new drugs.

References

physical and chemical properties of 2-(5-Bromopyridin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(5-Bromopyridin-2-yl)propan-2-ol, a key building block in medicinal chemistry and drug development. This document includes tabulated physical and chemical data, a detailed experimental protocol for its synthesis, and an analysis of its expected spectral characteristics.

Core Physical and Chemical Properties

This compound is a halogenated pyridine derivative with a tertiary alcohol functional group. These features make it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential biological activity.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrNO | [1][2][3] |

| Molecular Weight | 216.08 g/mol | [1][2][3] |

| CAS Number | 290307-40-3 | [1][2][3] |

| Appearance | Liquid | [4] |

| Boiling Point | 281.5 ± 25.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 124.0 ± 23.2 °C | |

| Purity | Typically ≥97% | [1][4] |

| Solubility | Soluble in most organic solvents. | |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[5][6] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Grignard reaction. This involves the formation of a pyridyl Grignard reagent from 2,5-dibromopyridine, followed by its reaction with acetone. The following protocol is adapted from established methods for similar pyridine derivatives.[7][8][9][10]

Experimental Protocol: Synthesis via Grignard Reaction

Materials and Reagents:

-

2,5-Dibromopyridine

-

Magnesium turnings

-

Isopropylmagnesium chloride (as an alternative for Grignard exchange)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine (for initiation)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to exclude moisture. The reaction should be carried out under an inert atmosphere (Argon or Nitrogen).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

A solution of 2,5-dibromopyridine (1 equivalent) in anhydrous THF is added dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction.

-

Alternatively, an exchange reaction can be performed by cooling a solution of 2,5-dibromopyridine in anhydrous THF to 0-15°C and slowly adding isopropylmagnesium chloride (1.1 equivalents).[9]

-

The reaction mixture is stirred until the magnesium is consumed or the exchange is complete, resulting in the formation of the Grignard reagent, (5-bromopyridin-2-yl)magnesium bromide.

-

-

Reaction with Acetone:

-

The flask containing the Grignard reagent is cooled to 0 °C in an ice bath.

-

A solution of anhydrous acetone (1.1 equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent solution. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

-

Caption: Synthetic workflow for this compound.

Spectral Data and Interpretation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propan-2-ol group.

-

Pyridine Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the bromine atom at the 5-position and the propan-2-ol group at the 2-position, these protons will be in different chemical environments and will exhibit spin-spin coupling.

-

Methyl Protons (6H): A singlet in the aliphatic region (typically δ 1.2-1.6 ppm) corresponding to the two equivalent methyl groups of the propan-2-ol moiety.

-

Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 2.0-5.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Pyridine Carbons (5C): Five distinct signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the bromine atom will be significantly influenced.

-

Quaternary Carbon (1C): A signal corresponding to the carbon atom of the propan-2-ol group attached to the pyridine ring and the hydroxyl group (typically δ 65-75 ppm).

-

Methyl Carbons (2C): A single signal for the two equivalent methyl carbons (typically δ 25-35 ppm).

Caption: Predicted NMR spectral features.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹ due to the methyl groups.

-

C-H Stretch (sp²): Absorption bands just above 3000 cm⁻¹ corresponding to the pyridine ring C-H bonds.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1100-1200 cm⁻¹ range due to the tertiary alcohol.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The molecular ion peak is expected at m/z 216 and 218 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Pathways:

-

Loss of a methyl group (•CH₃) to give a fragment at m/z 201/203.

-

Loss of a water molecule (H₂O) from the molecular ion to give a fragment at m/z 198/200.

-

Cleavage of the C-C bond between the pyridine ring and the propan-2-ol group.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[5] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[5][11] Avoid inhalation of vapors and contact with skin and eyes.[5][11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][12][13]

Applications in Research and Drug Development

Pyridine and its derivatives are common scaffolds in many biologically active compounds and approved drugs. The presence of a bromine atom in this compound provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The tertiary alcohol can also be modified or used to introduce specific steric and electronic properties. These characteristics make this compound a valuable starting material for the synthesis of novel small molecules for screening in drug discovery programs.

Caption: Potential applications and derivatization pathways.

References

- 1. labsolu.ca [labsolu.ca]

- 2. chemuniverse.com [chemuniverse.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-(5-BROMOPYRAZIN-2-YL)PROPAN-2-OL | CymitQuimica [cymitquimica.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 2-(5-Bromopyrimidin-2-yl)propan-2-ol | 1193244-89-1 [sigmaaldrich.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. benchchem.com [benchchem.com]

- 9. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. aksci.com [aksci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Structure Elucidation of 2-(5-Bromopyridin-2-yl)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(5-Bromopyridin-2-yl)propan-2-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a bromine atom and a tertiary alcohol functional group on the pyridine ring makes it an attractive scaffold for further chemical modifications and a candidate for biological screening. Accurate structural elucidation is paramount for understanding its chemical reactivity, predicting its biological activity, and ensuring the reproducibility of scientific studies. This guide will detail the logical workflow for its synthesis and the analytical methods required for its complete structural confirmation.

Proposed Synthesis Pathway

A logical and widely employed method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This approach involves the reaction of a Grignard reagent, formed from an organohalide and magnesium, with a suitable ketone or ester.

A plausible synthetic route would involve the following steps:

-

Formation of the Grignard Reagent: 2,5-Dibromopyridine would be reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the Grignard reagent, (5-bromopyridin-2-yl)magnesium bromide. The selective reaction at the 2-position is anticipated due to the higher reactivity of the bromine atom at this position in pyridine rings.

-

Reaction with Acetone: The freshly prepared Grignard reagent would then be reacted with acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone.

-

Acidic Work-up: The resulting magnesium alkoxide intermediate is then hydrolyzed in an acidic work-up (e.g., with aqueous ammonium chloride or dilute hydrochloric acid) to yield the final product, this compound.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthesis workflow for this compound via a Grignard reaction.

Structure Elucidation Methodology

The unambiguous identification of the synthesized compound would rely on a combination of spectroscopic techniques. The logical process for structure elucidation is depicted in the following diagram:

Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound.

Spectroscopic Data (Hypothetical)

While verified experimental data is not available, the expected spectroscopic characteristics can be predicted based on the structure.

Mass Spectrometry (MS)

-

Expected Molecular Ion (M+) Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C8H10BrNO), which is approximately 216.08 g/mol .

-

Isotopic Pattern: Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M+ peak is expected, arising from the natural abundance of the 79Br and 81Br isotopes.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (alcohol, stretching) | 3200-3600 (broad) |

| C-H (sp³, stretching) | 2850-3000 |

| C=N, C=C (pyridine ring, stretching) | 1400-1600 |

| C-O (alcohol, stretching) | 1000-1200 |

| C-Br (stretching) | 500-600 |

¹H NMR Spectroscopy

The ¹H NMR spectrum would provide information about the number of different types of protons and their neighboring environments.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H | 7.5 - 8.5 | Multiplets | 3H |

| -OH | Variable (broad singlet) | s (broad) | 1H |

| -CH₃ | ~1.5 | s | 6H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyridine C | 120 - 160 |

| C-Br (Pyridine) | ~115 |

| C-O (quaternary) | 70 - 80 |

| -CH₃ | 25 - 35 |

Experimental Protocols (Generalized)

The following are generalized experimental protocols based on standard laboratory practices for Grignard reactions.

Synthesis of this compound

Materials:

-

2,5-Dibromopyridine

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Acetone (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A solution of 2,5-dibromopyridine in anhydrous ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Once the Grignard reagent has formed (indicated by the consumption of magnesium and a change in the appearance of the solution), the mixture is cooled in an ice bath.

-

A solution of anhydrous acetone in anhydrous ether is added dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(5-Bromopyridin-2-yl)propan-2-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the protons and carbons in 2-(5-Bromopyridin-2-yl)propan-2-ol. These predictions are based on the known spectral data of substituted pyridines and tertiary alcohols.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons of the pyridine ring, the hydroxyl proton, and the methyl protons of the propan-2-ol group.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-6 | ~8.6 | Doublet (d) | 1H | Pyridine Ring |

| H-4 | ~7.8 | Doublet of Doublets (dd) | 1H | Pyridine Ring |

| H-3 | ~7.4 | Doublet (d) | 1H | Pyridine Ring |

| -OH | ~4.5-5.5 | Singlet (s, broad) | 1H | Hydroxyl |

| -CH₃ | ~1.6 | Singlet (s) | 6H | Methyl |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show distinct signals for each of the carbon atoms in the molecule, including those in the pyridine ring and the propan-2-ol substituent.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~165 | Pyridine Ring (ipso- to propan-2-ol) |

| C-6 | ~150 | Pyridine Ring |

| C-4 | ~140 | Pyridine Ring |

| C-5 | ~120 | Pyridine Ring (ipso- to Br) |

| C-3 | ~120 | Pyridine Ring |

| C(OH) | ~72 | Propan-2-ol (quaternary) |

| -CH₃ | ~30 | Methyl |

Experimental Protocols

A detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the compound is fully soluble.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K (25 °C).

Workflow for NMR Analysis

The logical flow from sample preparation to final spectral analysis is a critical process for obtaining reliable and interpretable NMR data.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(5-Bromopyridin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 2-(5-Bromopyridin-2-yl)propan-2-ol. Due to the absence of direct experimental data for this specific compound in the searched literature, this guide leverages fragmentation patterns from structurally similar molecules and established principles of mass spectrometry to propose a likely fragmentation pathway. This information is critical for researchers in analytical chemistry, drug metabolism, and synthetic chemistry for structural elucidation and impurity profiling.

Predicted Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to be governed by the key structural features of the molecule: the brominated pyridine ring, the tertiary alcohol, and the bond connecting these two moieties.

The initial ionization event will create a molecular ion radical (M•+). A key characteristic of bromine-containing compounds is the presence of two major isotopes, 79Br and 81Br, in nearly equal abundance.[1] This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of similar intensity separated by two mass units (M•+ and [M+2]•+).

The primary fragmentation routes are predicted to be:

-

Alpha-Cleavage: The bond between the tertiary carbon and the pyridine ring can undergo homolytic or heterolytic cleavage. Additionally, the C-C bonds of the propan-2-ol group are susceptible to cleavage. The most favored alpha-cleavage is the loss of a methyl radical (•CH3) to form a stable oxonium ion or a resonance-stabilized pyridinium cation. This is a very common pathway for tertiary alcohols.[2]

-

Dehydration: Tertiary alcohols can readily lose a molecule of water (H2O) upon ionization, leading to the formation of an alkene-like radical cation.[2]

-

Pyridine Ring Fragmentation: The brominated pyridine ring itself can undergo cleavage, although the aromatic nature of the ring provides significant stability.[3] Common fragmentation of pyridine includes the loss of HCN or cleavage of the ring structure.

-

Loss of Bromine: Cleavage of the C-Br bond can occur, resulting in the loss of a bromine radical (•Br).

Logical Fragmentation Workflow

The anticipated fragmentation cascade for this compound is visualized in the following workflow diagram.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Quantitative Fragmentation Data (Analogous Compound)

Direct quantitative mass spectrometry data for this compound is not available. However, the mass spectrum of the structurally related compound, 2-tert-Butylpyridine, provides insight into the fragmentation of a pyridine ring with a tertiary alkyl substituent. The key fragmentation is the loss of a methyl group, which is analogous to the expected primary fragmentation of the target molecule.

Table 1: EI-MS Fragmentation Data for 2-tert-Butylpyridine

| m/z | Relative Intensity (%) | Proposed Fragment |

| 135 | 26.10 | [M]•+ |

| 120 | 99.99 | [M-CH3]+ |

| 106 | 79.90 | [M-C2H5]+ |

| 92 | 29.90 | [C6H6N]+ |

| 79 | 27.50 | [C5H5N]+• |

Data sourced from PubChem CID 138630.[3]

Experimental Protocols

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This protocol is based on standard methods for the analysis of pyridine derivatives.[4]

1. Sample Preparation

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard. Dissolve it in a 10 mL volumetric flask with a suitable volatile organic solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Sample Solution: Dissolve the sample matrix containing the analyte in the chosen solvent to a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary. Filter the final solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

-

Mass Spectrometer:

3. Data Analysis

The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample with that of a reference standard. The fragmentation pattern, including the characteristic bromine isotope peaks, should be used for confirmation. For quantitative analysis, a calibration curve is generated by plotting the peak area of a characteristic ion against the concentration of the calibration standards.

References

An In-depth Technical Guide on the Solubility of 2-(5-Bromopyridin-2-yl)propan-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(5-Bromopyridin-2-yl)propan-2-ol. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on predicting solubility based on the compound's molecular structure and provides detailed, established experimental protocols for its determination. Furthermore, a logical workflow for its synthesis is presented, offering a practical framework for researchers.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and a tertiary alcohol group. Its structural characteristics, particularly the presence of a polar pyridine ring and a hydroxyl group capable of hydrogen bonding, alongside a more nonpolar propanol backbone, suggest a varied solubility profile in different organic solvents. Understanding this solubility is critical for its application in medicinal chemistry, materials science, and synthetic organic chemistry, as it influences reaction conditions, purification methods, and formulation development.

Predicted Solubility Profile

The molecule possesses both polar and non-polar features:

-

Polar characteristics: The nitrogen atom in the pyridine ring and the hydroxyl group (-OH) can participate in hydrogen bonding and dipole-dipole interactions.

-

Non-polar characteristics: The propan-2-ol backbone and the bromine atom contribute to the non-polar character of the molecule.

This duality suggests that the compound will exhibit a range of solubilities across different solvent classes.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvent. The polar pyridine ring also interacts favorably. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the polar functionalities of the solute and the solvent will promote dissolution. The absence of hydrogen bond donation from the solvent might slightly limit solubility compared to protic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than alcohols and ketones but can act as hydrogen bond acceptors. Solubility is expected to be moderate, with THF likely being a better solvent due to its higher polarity. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate | The polarity of these solvents should allow for favorable dipole-dipole interactions with the polar regions of the solute. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The non-polar aromatic ring of the solvent can interact with the pyridine ring of the solute via π-stacking, but overall polarity mismatch will likely limit high solubility. |

| Non-polar Aliphatic Hydrocarbons | Hexane, Heptane | Low to Insoluble | The significant difference in polarity between the solute and these non-polar solvents will likely result in poor solvation and thus, low solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The thermodynamic (or equilibrium) solubility, which represents the true solubility of a compound at equilibrium, is most accurately determined using the shake-flask method.

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[1][2]

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, centrifuge the vial at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, which is a common precursor for further chemical modifications. The synthesis can be achieved via a Grignard reaction, a powerful method for C-C bond formation.

References

starting materials for 2-(5-Bromopyridin-2-yl)propan-2-ol synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2-(5-bromopyridin-2-yl)propan-2-ol, a key building block in pharmaceutical and agrochemical research. The document details the necessary starting materials, experimental protocols, and quantitative data associated with the most viable synthetic pathways.

Introduction

This compound is a tertiary alcohol derivative of pyridine. Its structure, featuring a bromo-substituted pyridine ring and a dimethylcarbinol group, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the tertiary alcohol moiety can be a key pharmacophoric element or a site for further chemical modification. This guide outlines two principal and efficient methods for its laboratory-scale synthesis.

Synthetic Pathways

Two primary synthetic routes have been identified as the most effective for the preparation of this compound.

-

Route 1: A one-pot synthesis commencing with 2,5-dibromopyridine. This pathway involves a selective lithium-halogen exchange at the more reactive 2-position, followed by the addition of acetone as an electrophile.

-

Route 2: A two-step process beginning with the synthesis of the key intermediate, 5-bromo-2-acetylpyridine, followed by a Grignard reaction with methylmagnesium bromide.

The selection of a particular route may depend on the availability of starting materials, desired scale, and the specific equipment and safety protocols in place.

Starting Materials and Reagents

The successful synthesis of the target compound relies on the quality and purity of the starting materials and reagents. The following tables summarize the key chemicals required for both synthetic routes.

Table 1: Starting Materials for Route 1

| Starting Material | Formula | Molecular Weight ( g/mol ) | Key Supplier Examples | Purity |

| 2,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | Sigma-Aldrich, TCI, Combi-Blocks | ≥98% |

| n-Butyllithium | C₄H₉Li | 64.06 | Sigma-Aldrich, Acros Organics | Solution in hexanes (typically 1.6 M or 2.5 M) |

| Acetone | C₃H₆O | 58.08 | Standard laboratory suppliers | Anhydrous, ≥99.5% |

| Toluene | C₇H₈ | 92.14 | Standard laboratory suppliers | Anhydrous, ≥99.8% |

Table 2: Starting Materials for Route 2

| Starting Material | Formula | Molecular Weight ( g/mol ) | Key Supplier Examples | Purity |

| 5-Bromo-2-acetylpyridine | C₇H₆BrNO | 200.03 | Commercially available, or synthesized | ≥97% |

| Methylmagnesium bromide | CH₃MgBr | 119.23 | Sigma-Aldrich, TCI | Solution in diethyl ether or THF (typically 3.0 M) |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Standard laboratory suppliers | Anhydrous, ≥99.9% |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound and its key intermediates.

Route 1: From 2,5-Dibromopyridine

This protocol is adapted from methodologies describing selective lithiation of dihalopyridines.

Experimental Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,5-dibromopyridine (1.0 eq).

-

Dissolution: Anhydrous toluene is added to the flask to dissolve the 2,5-dibromopyridine under a nitrogen atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 - 1.2 eq) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.

-

Electrophilic Quench: Anhydrous acetone (1.5 - 2.0 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 1 hour and then allowed to warm slowly to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Table 3: Quantitative Data for Route 1

| Reactant | Molar Eq. | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) |

| 2,5-Dibromopyridine | 1.0 | 70-85 | -78 | 2-3 (lithiation) |

| n-Butyllithium | 1.2 | -78 | ||

| Acetone | 1.5 | -78 to RT | 12-16 |

Route 2: From 5-Bromo-2-acetylpyridine

This protocol follows the principles of a standard Grignard reaction.

Experimental Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-acetylpyridine (1.0 eq).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material under a nitrogen atmosphere.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: Methylmagnesium bromide (1.2 - 1.5 eq) is added dropwise via the dropping funnel over a period of 30 minutes.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Table 4: Quantitative Data for Route 2

| Reactant | Molar Eq. | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) |

| 5-Bromo-2-acetylpyridine | 1.0 | 80-95 | 0 to RT | 3-5 |

| Methylmagnesium bromide | 1.2 |

Synthesis of Key Intermediates

The commercial availability of 5-bromo-2-acetylpyridine can be limited. A reliable synthesis of this intermediate is crucial for the successful implementation of Route 2.

Synthesis of 5-Bromo-2-acetylpyridine

A common method for the synthesis of 2-acetylpyridines involves the reaction of a 2-pyridyl organometallic species with an acetylating agent. However, a more direct approach can be the oxidation of the corresponding alcohol, 2-(5-bromopyridin-2-yl)ethanol, which can be prepared from 5-bromo-2-methylpyridine.

A more direct, albeit potentially lower-yielding, laboratory preparation could involve the Friedel-Crafts acylation of 2-bromopyridine, though this is often challenging with pyridine rings. A more robust method involves the reaction of 2-lithio-5-bromopyridine with N,N-dimethylacetamide.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Caption: Synthetic workflow for Route 1.

Caption: Synthetic workflow for Route 2.

Conclusion

This guide has detailed two robust and efficient synthetic routes for the preparation of this compound. Route 1 offers a convergent one-pot approach from a readily available starting material, while Route 2 provides a high-yielding alternative, contingent on the availability or synthesis of the key acetylpyridine intermediate. The choice of synthesis will be dictated by laboratory-specific factors. Both methods utilize standard organic chemistry techniques and provide good to excellent yields of the target compound, a versatile building block for further chemical exploration in drug discovery and materials science.

Crystal Structure of 2-(5-Bromopyridin-2-yl)propan-2-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the determination of the crystal structure of 2-(5-Bromopyridin-2-yl)propan-2-ol and its derivatives. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the date of this publication, this document serves as a detailed procedural roadmap for researchers seeking to elucidate the solid-state structures of this and related compounds. The guide covers essential experimental protocols, from synthesis and crystallization to single-crystal X-ray diffraction analysis, and outlines the expected data presentation for such an analysis. This document is intended to be a valuable resource for scientists engaged in the fields of medicinal chemistry, materials science, and drug development, where a thorough understanding of molecular architecture is paramount.

Introduction

The precise three-dimensional arrangement of atoms within a molecule, or its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. For pharmaceutical compounds, the crystal structure dictates key parameters such as solubility, stability, and bioavailability. This compound and its derivatives represent a class of compounds with potential applications in drug discovery, owing to the presence of the pharmacologically relevant pyridine moiety. The bromine substituent offers a site for further functionalization, making this scaffold attractive for the development of novel therapeutic agents.

This guide details the necessary steps to determine the crystal structure of these compounds, providing a framework for the generation of high-quality crystallographic data.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

Synthesis of this compound Derivatives

The synthesis of the title compound and its derivatives can be achieved through various established organic chemistry methodologies. A common route involves the Grignard reaction, where a pyridyl halide is reacted with a suitable ketone.

Illustrative Synthetic Pathway:

A solution of 2,5-dibromopyridine in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). To this solution, a stoichiometric amount of an organolithium reagent, typically n-butyllithium, is added dropwise to perform a lithium-halogen exchange, generating a lithiated pyridine intermediate. Subsequently, anhydrous acetone is added to the reaction mixture, which then acts as an electrophile. The reaction is allowed to proceed for a specified duration, after which it is quenched with a saturated aqueous solution of ammonium chloride. The organic product is then extracted, dried, and purified using standard techniques such as column chromatography to yield this compound.

Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination.[1][2] The purified compound is subjected to various crystallization techniques to encourage the slow growth of well-ordered crystals.

Common Crystallization Methods:

-

Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to form a near-saturated solution. The container is then loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and, ideally, the formation of single crystals.[3]

-

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent slowly reduces the solubility of the compound, promoting crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a sealed container along with a larger reservoir of a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[4][5]

The selection of an appropriate solvent system is critical and is often determined empirically through small-scale screening experiments.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal (typically with dimensions > 0.1 mm) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1][2]

Data Collection Procedure:

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop or a glass fiber.

-

Data Collection Temperature: To minimize thermal vibrations of the atoms and improve the quality of the diffraction data, the crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream.

-

Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity and position of each diffraction spot are recorded.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Structure Determination Workflow:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using a least-squares minimization procedure.

-

Model Building: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final crystallographic model is validated using various metrics to ensure its quality and accuracy.

Data Presentation

The results of a single-crystal X-ray diffraction study are typically presented in a standardized format, including tables of crystallographic data and atomic coordinates. The following table is an illustrative example of the data that would be generated for a derivative of this compound.

Table 1: Illustrative Crystallographic Data for a this compound Derivative

| Parameter | Example Value |

| Chemical Formula | C8H10BrNO |

| Formula Weight | 216.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 11.789(5) |

| α (°) | 90 |

| β (°) | 105.23(1) |

| γ (°) | 90 |

| V (ų) | 973.4(6) |

| Z | 4 |

| Dcalc (g/cm³) | 1.475 |

| μ (mm⁻¹) | 3.85 |

| F(000) | 432 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Temperature (K) | 100(2) |

| 2θ range for data collection (°) | 5.2 to 55.0 |

| Reflections collected | 8912 |

| Independent reflections | 2245 [R(int) = 0.034] |

| Data/restraints/parameters | 2245 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |

| Largest diff. peak and hole (e.Å⁻³) | 0.54 and -0.48 |

Note: The data presented in this table is hypothetical and serves as an example of the expected format and values for a compound of this type.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in determining the crystal structure of a novel compound.

Caption: Experimental workflow for the determination of a small molecule crystal structure.

Caption: Logical relationships between different analytical techniques for compound characterization.

Conclusion

The determination of the crystal structure of this compound derivatives is a critical step in the rational design of new molecules with desired properties. Although a specific crystal structure for the parent compound is not yet in the public domain, the experimental and computational procedures outlined in this guide provide a robust framework for researchers to obtain this vital information. The application of these methods will undoubtedly contribute to a deeper understanding of the structure-activity relationships of this important class of compounds.

References

- 1. figshare.com [figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Single crystal X-ray diffraction study of 2,4,6-triazidopyridine and its 3,5-dibromosubstituted derivative - Korchagin - Journal of Structural Chemistry [bakhtiniada.ru]

- 4. (S)-2-(Pyridin-2-yl)propan-1-ol|Supplier [benchchem.com]

- 5. mdpi.com [mdpi.com]

Unlocking the Potential: A Technical Guide to the Biological Activities of Bromopyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a fundamental motif in medicinal chemistry, and the strategic introduction of bromine atoms can significantly enhance the therapeutic potential of these derivatives. This technical guide provides a comprehensive overview of the biological activities of bromopyridine compounds, with a focus on their anticancer, antimicrobial, and neurological properties. This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes complex biological pathways and workflows to support ongoing research and development in this promising area of drug discovery.

Anticancer Activity of Bromopyridine Derivatives

Bromopyridine compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival.

Quantitative Anticancer Data

The in vitro anticancer activity of several bromopyridine derivatives is summarized below. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth, is a key metric. A lower IC50 value indicates greater potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | - | - |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | > 20 | - | - |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 |

| Novel Pyridine Derivative H42 | SKOV3 (Ovarian) | 0.87 | - | - |

| Novel Pyridine Derivative H42 | A2780 (Ovarian) | 5.4 | - | - |

| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung) | 11.25 ± 0.01 (72h) | - | - |

| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast) | 28.35 ± 0.03 (72h) | - | - |

| Bromo-substituted imidazo[4,5-b]pyridine 14 | Glioblastoma | 8.0 | - | - |

| Bromo-substituted imidazo[4,5-b]pyridine 14 | Non-Hodgkin lymphoma | 8.4 | - | - |

| Bromo-substituted imidazo[4,5-b]pyridine 14 | Pancreatic adenocarcinoma | 9.4 | - | - |

| Bromo-substituted imidazo[4,5-b]pyridine 14 | Acute myeloid leukemia | 9.5 | - | - |

Signaling Pathways in Anticancer Activity

Certain bromopyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. This is often achieved through the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activated p53 can halt the cell cycle to facilitate DNA repair or trigger apoptosis if the damage is irreparable. The JNK pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is also instrumental in regulating apoptosis in response to cellular stress.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several pyridine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity. By blocking the ATP binding site of the VEGFR-2 tyrosine kinase domain, these compounds inhibit its autophosphorylation and subsequent downstream signaling, ultimately leading to a reduction in tumor angiogenesis.[2]

Antimicrobial Activity of Bromopyridine Derivatives

Bromopyridine compounds have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The inclusion of a bromine atom can enhance the lipophilicity of the pyridine ring, which may facilitate its penetration through microbial cell membranes.[2]

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Pyridine-thiazole hybrid 12a | E. coli | 19.5 | - | - |

| Pyridine-thiazole hybrid 12a | B. mycoides | < 4.8 | - | - |

| Pyridine-thiazole hybrid 12a | C. albicans | < 4.8 | - | - |

| Pyridine-thiazole hybrid 15 | E. coli | > 4.8 | - | - |

| Pyridine-thiazole hybrid 15 | B. mycoides | 9.8 | - | - |

| Pyridine-thiazole hybrid 15 | C. albicans | 39 | - | - |

| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Better than Norfloxacin and Fluconazole | Norfloxacin, Fluconazole | - |

| N-alkylated pyridine-based organic salt 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | - | - |

| N-alkylated pyridine-based organic salt 66 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | - | - |

Neurological Activity of Bromopyridine Derivatives

While research into the specific neurological effects of bromopyridine compounds is an emerging field, the broader class of pyridine derivatives has been studied for its interactions with the central nervous system (CNS).[3] Some pyridine alkaloids are known to have activity in the CNS.[4]

One area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Some brominated compounds have shown potential as AChE inhibitors.[5][6][7] For instance, a series of new pyridine derivatives with a carbamic or amidic function were designed and synthesized to act as cholinesterase inhibitors, with some showing potent inhibition of human AChE.[5]

Experimental Protocols

Reproducibility and standardization are paramount for the validation of experimental findings. The following sections provide detailed methodologies for key assays relevant to the biological screening of novel bromopyridine compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The concentration of the formazan, which is determined by measuring the absorbance of the solubilized crystals, is directly proportional to the number of viable cells.

Protocol for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Add various concentrations of the bromopyridine compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Remove the culture medium and add 50 µL of serum-free medium to each well. Then, add 10-50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[3][8][9]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm should be used to subtract background absorbance.[8]

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by a test compound leads to a decreased phosphorylation signal.[10]

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the bromopyridine test compound. Prepare a master mix containing kinase buffer, ATP, and a VEGFR-2 specific substrate.[11]

-

Assay Setup: In a microplate, add the kinase buffer, recombinant human VEGFR-2 kinase domain, and the test compound at various concentrations.[10]

-

Reaction Initiation: Initiate the kinase reaction by adding the master mix to the wells.[10]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[10][11]

-

Reaction Termination and Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™, Kinase-Glo™) according to the manufacturer's instructions. These reagents typically measure the amount of ADP produced or ATP remaining, which is inversely or directly proportional to kinase activity, respectively.[11][12]

-

Signal Measurement: Measure the signal (e.g., luminescence) using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[10]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that inhibits visible growth is determined.[1][13]

Protocol (Broth Microdilution):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium. The typical inoculum density is approximately 5 x 10^5 CFU/mL.[14]

-

Serial Dilutions: Prepare serial twofold dilutions of the bromopyridine compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Conclusion

Bromopyridine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The existing data clearly indicates their significant potential as anticancer and antimicrobial agents, with several compounds exhibiting high potency. While the exploration of their neurological effects is still in its early stages, the known activities of related pyridine compounds suggest that this is a critical area for future investigation. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and accelerate the development of novel bromopyridine-based therapeutics.

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. Pyridine alkaloids with activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. atcc.org [atcc.org]

- 10. benchchem.com [benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. microbe-investigations.com [microbe-investigations.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2-(5-Bromopyridin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1] This reaction is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates.[2] These application notes provide a detailed protocol and comparative data for the Suzuki coupling of 2-(5-Bromopyridin-2-yl)propan-2-ol with various arylboronic acids. The resulting 2-(5-arylpyridin-2-yl)propan-2-ol derivatives are valuable intermediates in the discovery and development of novel therapeutics.

The presence of the propan-2-ol group at the 2-position of the pyridine ring can influence the reactivity of the molecule in Suzuki couplings. The reaction conditions provided are based on established procedures for the coupling of other 2-bromopyridines and serve as a robust starting point for optimization.[3]

Reaction Principle